molecular formula C15H16O5S B8632531 5-(Hydroxymethyl)-2-methoxyphenyl 4-methylbenzenesulfonate

5-(Hydroxymethyl)-2-methoxyphenyl 4-methylbenzenesulfonate

Cat. No.: B8632531
M. Wt: 308.4 g/mol
InChI Key: UKAOTQFWWCLJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Hydroxymethyl)-2-methoxyphenyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C15H16O5S and its molecular weight is 308.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H16O5S

Molecular Weight

308.4 g/mol

IUPAC Name

[5-(hydroxymethyl)-2-methoxyphenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C15H16O5S/c1-11-3-6-13(7-4-11)21(17,18)20-15-9-12(10-16)5-8-14(15)19-2/h3-9,16H,10H2,1-2H3

InChI Key

UKAOTQFWWCLJLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)CO)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled solution of 3-[(p-Toluenesulfonyl)oxy]-4-methoxybenzaldehyde 21 (9.0 g, 29 mmol) in methanol (25 mL) was added sodium borohydride (0.55 g, 14.5 mmol) in methanol (2.5 mL) over a period of 5-10 min maintaining the temperature around 15-20° C. The reaction mixture was maintained at that temperature for further 30 min and checked TLC for completion of the reaction. Water was added to the reaction mixture and the solid formed was filtered, washed with water and dried to afford 22. Yield: 97%; white solid mp 88-90° C. 1H NMR: δ 2.41 (s, 3H, CH3), 3.59 (s, 3H, OCH3), 4.57 (s, 2H, CH2), 6.80-7.79 (m, 7H, Ar—H). Anal. Calcd for C15H16O5S: C, 58.43, H, 5.23. Found: C, 58.49, H, 5.19.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
97%

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